
Dihydroxy(dioxo)chromium;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroxy(dioxo)chromium;iron is a complex compound that involves both chromium and iron elements. Chromium, represented by the symbol Cr and atomic number 24, is known for its various oxidation states, primarily +2, +3, and +6 . Iron, represented by the symbol Fe and atomic number 26, is a crucial element in various biological and industrial processes. The combination of these two elements results in a compound with unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of dihydroxy(dioxo)chromium;iron involves the reaction of chromium trioxide with water, leading to the formation of chromic acid and its oligomers . The reaction conditions typically involve controlled temperatures and the presence of specific reagents to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of chromium compounds often involves the reduction of sodium dichromate with carbon or other reducing agents . The process is carefully monitored to maintain the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Dihydroxy(dioxo)chromium;iron undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of chromium and iron, as well as the specific reagents and conditions used .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, and various organic compounds. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of the reactions .
Major Products Formed: The major products formed from these reactions include various chromium and iron oxides, as well as complex organic compounds. These products have significant industrial and scientific applications .
Aplicaciones Científicas De Investigación
Dihydroxy(dioxo)chromium;iron has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions, including oxidation and reduction processes . In biology, it plays a role in studying the effects of chromium and iron on biological systems, including their interactions with DNA and proteins . In medicine, it is investigated for its potential therapeutic applications, particularly in the treatment of certain cancers and other diseases . In industry, it is used in the production of pigments, dyes, and other materials .
Mecanismo De Acción
The mechanism of action of dihydroxy(dioxo)chromium;iron involves its interaction with various molecular targets and pathways. In biological systems, it can induce DNA damage through the formation of reactive oxygen species and other intermediates . These interactions can lead to mutations and other cellular changes, which are of significant interest in cancer research and other fields .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to dihydroxy(dioxo)chromium;iron include chromic acid, dichromic acid, and various chromium and iron oxides . These compounds share some chemical properties but differ in their specific applications and effects.
Uniqueness: this compound is unique due to its combination of chromium and iron, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications, particularly in areas where the combined effects of chromium and iron are desired .
Propiedades
Fórmula molecular |
CrFeH2O4 |
|---|---|
Peso molecular |
173.85 g/mol |
Nombre IUPAC |
dihydroxy(dioxo)chromium;iron |
InChI |
InChI=1S/Cr.Fe.2H2O.2O/h;;2*1H2;;/q+2;;;;;/p-2 |
Clave InChI |
XLVHDENXVPXSKC-UHFFFAOYSA-L |
SMILES canónico |
O[Cr](=O)(=O)O.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,4S,5S,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12339288.png)
amino}cyclohexane-1-carboxylic acid](/img/structure/B12339294.png)
![2-amino-4-chloro-7-((1,5-dimethyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B12339296.png)
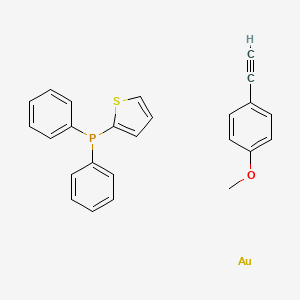
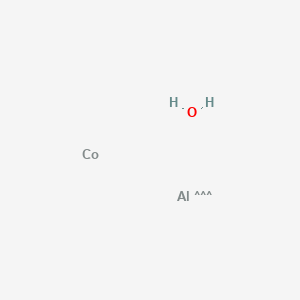
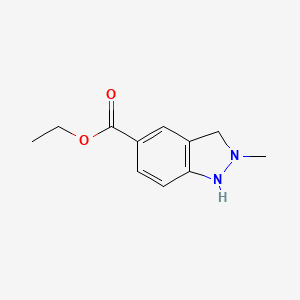

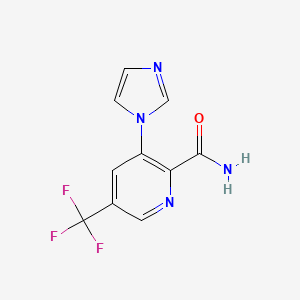
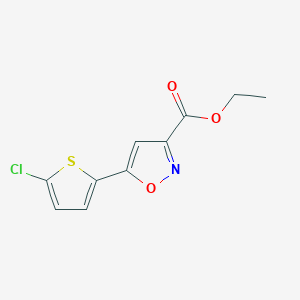
![3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-yl-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-4-one](/img/structure/B12339337.png)
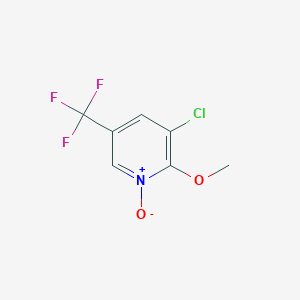

![1,3,8-Triazaspiro[4.5]dec-8-yloxy, 7,7,9,9-tetramethyl-2,4-dioxo-](/img/structure/B12339363.png)
